Resveratrol

Description

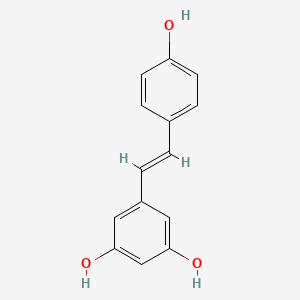

This compound (3,5,4'-trihydroxystilbene) is a polyphenolic phytoalexin. It is a stilbenoid, a derivate of stilbene, and is produced in plants with the help of the enzyme stilbene synthase. It exists as cis-(Z) and trans-(E) isomers. The trans- form can undergo isomerisation to the cis- form when heated or exposed to ultraviolet irradiation. In a 2004 issue of Science, Dr. Sinclair of Harvard University said this compound is not an easy molecule to protect from oxidation. It has been claimed that it is readily degraded by exposure to light, heat, and oxygen. However, studies find that Trans-resveratrol undergoes negligible oxidation in normal atmosphere at room temperature.

This compound is a plant polyphenol found in high concentrations in red grapes that has been proposed as a treatment for hyperlipidemia and to prevent fatty liver, diabetes, atherosclerosis and aging. This compound use has been associated with rare instances of serum enzyme elevations during therapy but has not been convincingly linked to episodes of clinically apparent liver injury.

This compound has been reported in Humulus lupulus, Malus, and other organisms with data available.

This compound is a phytoalexin derived from grapes and other food products with antioxidant and potential chemopreventive activities. This compound induces phase II drug-metabolizing enzymes (anti-initiation activity); mediates anti-inflammatory effects and inhibits cyclooxygenase and hydroperoxidase functions (anti-promotion activity); and induces promyelocytic leukemia cell differentiation (anti-progression activity), thereby exhibiting activities in three major steps of carcinogenesis. This agent may inhibit TNF-induced activation of NF-kappaB in a dose- and time-dependent manner. (NCI05)

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 36 investigational indications.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

A stilbene and non-flavonoid polyphenol produced by various plants including grapes and blueberries. It has anti-oxidant, anti-inflammatory, cardioprotective, anti-mutagenic, and anti-carcinogenic properties. It also inhibits platelet aggregation and the activity of several DNA HELICASES in vitro.

Structure

3D Structure

Properties

IUPAC Name |

5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Record name | resveratrol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Resveratrol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4031980 | |

| Record name | Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 3 mg/100 mL, Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder from methanol | |

CAS No. |

501-36-0 | |

| Record name | Resveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resveratrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resveratrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | resveratrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4031980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 5-[(1E)-2-(4-hydroxyphenyl)ethenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q369O8926L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

253-255 °C, MP: 261 °C (decomposes), 254 °C | |

| Record name | Resveratrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02709 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESVERATROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7571 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003747 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Therapeutic Potential of Trans-Resveratrol: A Technical Guide to its Biological Activities

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted biological activities of trans-resveratrol, a naturally occurring polyphenol. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific evidence on the antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer properties of this promising compound. The information is presented through comprehensive data summaries, detailed experimental protocols, and illustrative signaling pathway diagrams to facilitate a thorough understanding of its mechanisms of action.

Core Biological Activities of Trans-Resveratrol

Trans-resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a phytoalexin found in various plants, including grapes, berries, and peanuts.[1][2] Its trans-isomer is the more biologically active form.[1] The compound has garnered significant scientific interest for its potential health benefits, which are attributed to its diverse molecular interactions and signaling pathway modulation.

Antioxidant Activity

Trans-resveratrol exhibits potent antioxidant properties by directly scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes.[1][3] This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Table 1: In Vitro Antioxidant Activity of Trans-Resveratrol

| Assay | IC50 / Activity | Reference |

| DPPH Radical Scavenging | IC50: 15.54 µg/mL | |

| ABTS Radical Scavenging | IC50: 2.86 µg/mL | |

| Oxygen Radical Absorbance Capacity (ORAC) | 23.12 µmol TE/g |

Anti-inflammatory Effects

Trans-resveratrol demonstrates significant anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. It has been shown to suppress the activity of cyclooxygenase-2 (COX-2) and the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.

Table 2: Anti-inflammatory Activity of Trans-Resveratrol

| Target | Effect | Effective Concentration / IC50 | Reference |

| COX-2 Enzyme Activity | Inhibition of PGE2 production | IC50: ~30-60 µM | |

| NF-κB Activation | Inhibition | IC50 < 2 µM for inhibition of downstream gene expression | |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduced gene expression | IC50 < 2 µM - 8 µM |

Cardioprotective Properties

Clinical studies suggest that trans-resveratrol may confer cardioprotective benefits. These effects are attributed to its ability to improve endothelial function, reduce LDL cholesterol levels, and exert anti-inflammatory actions within the cardiovascular system.

Table 3: Human Clinical Trials on Cardioprotective Effects of Trans-Resveratrol

| Study Population | Dosage | Duration | Key Findings | Reference |

| Patients with stable coronary artery disease | 10 mg/day | 3 months | Improved left ventricular diastolic function, improved endothelial function, lowered LDL-cholesterol. | |

| Overweight/obese individuals with hypertension | 270 mg/day | 4 weeks | Significantly increased flow-mediated dilation (FMD). | |

| Healthy obese men | 150 mg/day or 500 mg/day | 28-30 days | Reduced plasma triglycerides; higher doses (>150 mg/day) may reduce systolic blood pressure. |

Neuroprotective Functions

Trans-resveratrol has shown promise in the context of neurodegenerative diseases. Its neuroprotective mechanisms involve the activation of sirtuin 1 (SIRT1), a protein deacetylase with roles in neuronal survival and longevity, and the reduction of amyloid-beta (Aβ) plaque formation, a hallmark of Alzheimer's disease.

Table 4: Neuroprotective Effects of Trans-Resveratrol

| Model / Condition | Dosage / Concentration | Key Findings | Reference |

| Mild to moderate Alzheimer's Disease (human trial) | 500 mg/day | 52 weeks | Reduced decline in cerebrospinal fluid and plasma Aβ40 levels, suggesting a neuroprotective role. |

| In vitro models of oxidative stress | 7.5 µM | Protected neuroblastoma cells from toxicity induced by hydrogen peroxide and 6-hydroxydopamine, mediated by SIRT1 activation. | |

| In vitro models of Aβ toxicity | - | Inhibited Aβ aggregation in a dose-dependent manner. |

Anticancer Activity

Trans-resveratrol exhibits anticancer properties by interfering with all three stages of carcinogenesis: initiation, promotion, and progression. It can induce apoptosis (programmed cell death), inhibit cell proliferation, and prevent metastasis in various cancer cell lines.

Table 5: In Vitro Anticancer Activity of Trans-Resveratrol (IC50 Values)

| Cell Line | Cancer Type | IC50 | Reference |

| MCF-7 | Breast Cancer | 51.18 µM | |

| HepG2 | Liver Cancer | 57.4 µM | |

| HCT-116 | Colorectal Carcinoma | ~31 µM | |

| U87MG, T98G, U251 | Glioblastoma | IC50 ~30 µM (general) | |

| MDA-MB-231 | Breast Cancer | - |

Key Signaling Pathways Modulated by Trans-Resveratrol

The diverse biological activities of trans-resveratrol are orchestrated through its interaction with multiple intracellular signaling pathways.

Caption: SIRT1 signaling pathway activated by trans-resveratrol.

Caption: Inhibition of the NF-κB inflammatory pathway by trans-resveratrol.

Detailed Experimental Protocols

This section provides standardized protocols for key in vitro assays used to evaluate the biological activities of trans-resveratrol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of an antioxidant.

Materials:

-

Trans-resveratrol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or 80% ethanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Dissolve DPPH in methanol or 80% ethanol to a concentration of 0.1 mM. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample preparation: Prepare a stock solution of trans-resveratrol in the same solvent. Create a series of dilutions from this stock.

-

Reaction: In a 96-well plate, add a specific volume of each this compound dilution to the wells. Add an equal volume of the DPPH working solution to each well. A blank containing only the solvent and DPPH solution should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value, the concentration of this compound that inhibits 50% of the DPPH radicals, is then determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay measures the antioxidant capacity against peroxyl radicals.

Materials:

-

Trans-resveratrol

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

-

Phosphate buffer (75 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent preparation: Prepare working solutions of fluorescein, AAPH, and a series of Trolox standards in phosphate buffer.

-

Sample preparation: Dissolve trans-resveratrol in the phosphate buffer and prepare necessary dilutions.

-

Assay setup: In a 96-well black microplate, add the fluorescein working solution to all wells. Then, add the Trolox standards, this compound samples, and a blank (buffer only) to their respective wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction initiation: Add the AAPH solution to all wells to initiate the reaction.

-

Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

-

Data analysis: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample/standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the this compound sample is then determined from this curve and expressed as Trolox equivalents (TE).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Trans-resveratrol

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

-

Treatment: Treat the cells with various concentrations of trans-resveratrol for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT addition: After the treatment period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Formazan solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of this compound that reduces cell viability by 50%, can be calculated from the dose-response curve.

Western Blot for NF-κB (p65) and COX-2 Expression

This technique is used to detect and quantify the expression levels of specific proteins.

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-NF-κB p65, anti-COX-2, anti-β-actin or GAPDH as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein extraction and quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and protein transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary antibody incubation: Incubate the membrane with the primary antibodies against NF-κB p65 and COX-2 (and the loading control) overnight at 4°C with gentle agitation. The antibody dilution should be optimized as per the manufacturer's instructions.

-

Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

SIRT1 Activation Assay

This assay measures the ability of a compound to activate the deacetylase activity of SIRT1.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)

-

NAD+

-

Trans-resveratrol (as an activator)

-

Assay buffer

-

Developing solution (for fluorogenic substrates)

-

96-well plate (black, for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Assay setup: In a 96-well plate, combine the assay buffer, NAD+, and the fluorogenic SIRT1 substrate.

-

Compound addition: Add trans-resveratrol at various concentrations to the wells. Include a control with no this compound and a positive control if available.

-

Enzyme addition: Initiate the reaction by adding the SIRT1 enzyme to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Stop the reaction and add the developing solution, which generates a fluorescent signal from the deacetylated substrate. Incubate for a short period as per the kit instructions.

-

Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Data analysis: An increase in fluorescence intensity in the presence of trans-resveratrol compared to the control indicates SIRT1 activation.

Conclusion

Trans-resveratrol is a pleiotropic molecule with a wide range of biological activities that hold significant promise for the prevention and treatment of various chronic diseases. Its antioxidant, anti-inflammatory, cardioprotective, neuroprotective, and anticancer effects are well-documented in preclinical studies, and emerging clinical evidence supports some of these benefits in humans. The ability of trans-resveratrol to modulate key signaling pathways, such as those involving SIRT1 and NF-κB, underscores its potential as a therapeutic agent. Further research, particularly well-designed clinical trials, is warranted to fully elucidate its clinical efficacy and to optimize its therapeutic application. This technical guide provides a foundational resource for professionals engaged in the research and development of trans-resveratrol-based therapies.

References

Preclinical Studies on Resveratrol's Health Benefits: A Technical Guide

Introduction

Resveratrol (trans-3,5,4′-trihydroxystilbene) is a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. It has garnered significant scientific interest due to its potent anti-inflammatory, antioxidant, and anti-cancer properties demonstrated in a multitude of preclinical studies.[1][2] This technical guide provides an in-depth overview of the key preclinical findings on this compound's health benefits, focusing on its mechanisms of action across several disease models. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Anticancer Effects

Preclinical evidence strongly suggests that this compound can inhibit carcinogenesis at all three stages: initiation, promotion, and progression.[1][3] Its anticancer effects are attributed to its ability to modulate numerous signaling pathways that control cell growth, apoptosis, inflammation, and angiogenesis.

Quantitative Data Summary

| Disease Model | Animal/Cell Model | This compound Dose & Administration | Treatment Duration | Key Quantitative Outcomes | Reference |

| Skin Cancer | CD-1 Mice (DMBA/TPA-induced) | Topical Application | N/A | 98% reduction in skin tumors. | |

| Breast Cancer | Nude Mice (MDA-MB-231 xenograft) | 25 mg/kg/day (i.p.) | N/A | Decreased tumor growth, decreased angiogenesis, increased apoptotic index. | |

| Breast Cancer | HER-2/neu Transgenic Mice | 1 mg/L in drinking water | N/A | Delayed spontaneous mammary tumor development, reduced metastasis. | |

| Colon Cancer | Min Mice | N/A | N/A | Modulated apoptosis and cell cycle regulators. | |

| Leukemia | HL-60 Cells | In vitro | N/A | Induced apoptosis via CD95-independent, mitochondria/caspase-9 pathway. |

Key Experimental Protocols

-

Two-Stage Skin Carcinogenesis Model: This widely used protocol involves a single topical application of a tumor initiator, 7,12-dimethylbenz[a]anthracene (DMBA), followed by repeated applications of a tumor promoter, 12-O-tetradecanoylphorbol-13-acetate (TPA), to the dorsal skin of mice (e.g., CD-1 or SENCAR strains). This compound is typically applied topically before or after TPA promotion to assess its inhibitory effects on tumor incidence and multiplicity.

-

Human Tumor Xenograft Model: Human cancer cells (e.g., MDA-MB-231 for breast cancer) are subcutaneously injected into immunocompromised mice, such as nude (nu/nu) or SCID mice. Once tumors are established, mice are treated with this compound via oral gavage, intraperitoneal (i.p.) injection, or dietary supplementation. Tumor volume is measured regularly, and at the end of the study, tumors are excised for histological and molecular analysis (e.g., apoptosis index via TUNEL assay, microvessel density via CD31 staining).

-

Cell Viability and Proliferation Assays: In vitro assessment of this compound's effects on cancer cells often involves the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. The trypan blue dye exclusion test is used to count viable versus non-viable cells. Effects on cell proliferation can be measured by Ki-67 staining.

Signaling Pathways in Cancer

This compound's anticancer activity involves the modulation of multiple signaling pathways. It can suppress the activation of transcription factors like NF-κB and AP-1, which regulate genes involved in inflammation and cell proliferation. It also inhibits various protein kinases, including Akt and MAPKs, and down-regulates the expression of anti-apoptotic proteins like Bcl-2 while up-regulating pro-apoptotic proteins like Bax.

References

Investigating the Anti-inflammatory Properties of Resveratrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol, a naturally occurring polyphenol found in various plants, has garnered significant attention for its diverse pharmacological activities, particularly its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, focusing on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Sirtuin 1 (SIRT1). This document summarizes quantitative data from pivotal in vitro and in vivo studies, presenting them in a clear, tabular format for comparative analysis. Furthermore, it offers detailed experimental protocols for key assays and mandatory visualizations of the described signaling pathways and experimental workflows using the DOT language for Graphviz. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals actively investigating the therapeutic potential of this compound in inflammation-mediated diseases.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response and tissue repair, chronic inflammation is a key driver of various debilitating diseases, including cardiovascular diseases, neurodegenerative disorders, arthritis, and cancer.[1] The search for novel anti-inflammatory agents with favorable safety profiles is a major focus of biomedical research.

This compound (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenolic compound found in sources like grapes, berries, and peanuts.[2] It has been extensively studied for its antioxidant, anti-cancer, and cardioprotective effects.[2][3] A growing body of evidence highlights its significant anti-inflammatory capabilities, making it a promising candidate for the development of new therapeutic strategies. This guide delves into the core mechanisms of this compound's anti-inflammatory action, providing the necessary technical details for its investigation.

Molecular Mechanisms of this compound's Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting multiple signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to potently inhibit the NF-κB pathway through several mechanisms:

-

Inhibition of IκBα Phosphorylation and Degradation: this compound can suppress the activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This action keeps NF-κB in its inactive state in the cytoplasm.

-

Reduction of p65 Acetylation: The transcriptional activity of the p65 subunit of NF-κB is regulated by post-translational modifications, including acetylation. This compound can activate SIRT1, which in turn deacetylates p65, leading to a reduction in its transcriptional activity.

-

Suppression of p65 Translocation: By inhibiting IκBα degradation, this compound effectively blocks the translocation of the active p65 subunit from the cytoplasm to the nucleus.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a wide array of cellular processes, including inflammation, cell proliferation, and apoptosis. The three major MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Inflammatory stimuli activate these kinases, leading to the activation of downstream transcription factors like AP-1 and NF-κB.

This compound has been demonstrated to modulate MAPK signaling to exert its anti-inflammatory effects:

-

Inhibition of p38 and JNK Phosphorylation: this compound can suppress the phosphorylation and activation of p38 MAPK and JNK in response to inflammatory stimuli.

-

Modulation of ERK Activation: The effect of this compound on ERK activation can be cell-type and stimulus-dependent. In some contexts, it inhibits ERK phosphorylation, while in others, it may have a biphasic effect.

Activation of SIRT1

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in regulating metabolism, cellular stress responses, and inflammation. SIRT1 can deacetylate and thereby modulate the activity of various transcription factors and proteins involved in inflammation.

This compound is a well-known activator of SIRT1, and this activation is a key mechanism for its anti-inflammatory effects:

-

Deacetylation of NF-κB: As mentioned earlier, SIRT1 activated by this compound can deacetylate the p65 subunit of NF-κB, leading to the suppression of its transcriptional activity.

-

Modulation of other inflammatory mediators: SIRT1 can also influence other inflammatory pathways, contributing to the overall anti-inflammatory phenotype induced by this compound.

Quantitative Data from Key Studies

The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of effective concentrations and observed effects.

Table 1: In Vitro Studies on the Anti-inflammatory Effects of this compound

| Cell Type | Inflammatory Stimulus | This compound Concentration | Key Findings | Reference |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 6.25, 12.5, 25 µM | Dose-dependent decrease in NO, IL-6, and TNF-α production. Inhibition of iNOS and COX-2 expression. | |

| Human THP-1 Macrophages | LPS and ATP | 1, 10, 100 µM | Attenuated COX-2 expression and decreased p38 MAPK phosphorylation. | |

| Human Articular Chondrocytes | IL-1β (10 ng/mL) | 10, 25, 50 µM | Inhibition of IL-1β-induced MMP-3 production and NF-κB activation. | |

| Human Endothelial Cells (HUVECs) | TNF-α (10 ng/mL) | 1 µM | Inhibited TNF-α-induced NF-κB p65 nuclear translocation. |

Table 2: In Vivo and Clinical Studies on the Anti-inflammatory Effects of this compound

| Study Model | This compound Dosage | Duration | Key Findings | Reference |

| LPS-induced Inflammation in Mice | 10 mg/kg/day (i.p.) | 3 days | Reduced cardiac levels of TNF-α, IL-1β, MIP-1α, and MCP-1. | |

| Carrageenan-induced Paw Edema in Rats | 20 mg/kg (oral) | Single dose | Significant reduction in paw edema and neutrophil infiltration. | |

| Meta-analysis of 17 RCTs (736 participants) | Median: 300 mg/day | 2 months | Significant reduction in TNF-α and hs-CRP levels. | |

| Umbrella Meta-analysis of 19 Meta-analyses | ≥ 500 mg/day | ≥ 12 weeks | Significant decrease in C-reactive protein and TNF-α. |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory properties of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

4.1.1. Cell Culture and Treatment

-

Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells in 96-well plates (for viability and ELISA assays) or 6-well plates (for Western blotting) at an appropriate density (e.g., 5 x 10^5 cells/mL) and allow them to adhere overnight.

-

Prepare a stock solution of this compound (e.g., 100 mM in DMSO) and dilute it to the desired concentrations (e.g., 1, 10, 50, 100 µM) in cell culture medium. Ensure the final DMSO concentration is non-toxic (typically <0.1%).

-

Pre-treat the cells with different concentrations of this compound or vehicle control (DMSO) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine production).

4.1.2. Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Production: Measure nitrite accumulation in the culture supernatant using the Griess reagent assay as an indicator of NO production.

-

Cytokine Secretion (TNF-α, IL-6): Quantify the levels of secreted cytokines in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis of NF-κB and MAPK Pathways

4.2.1. Protein Extraction

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

-

For analysis of NF-κB translocation, perform nuclear and cytoplasmic protein extraction using a commercial kit or a standard protocol.

-

Determine the protein concentration of the lysates using a Bradford or BCA protein assay.

4.2.2. SDS-PAGE and Western Blotting

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of p65, IκBα, p38, JNK, and ERK overnight at 4°C. Use a primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Animal Model of LPS-Induced Inflammation

4.3.1. Animals and Treatment

-

Use appropriate animal models, such as BALB/c mice or Wistar rats.

-

Acclimatize the animals for at least one week before the experiment.

-

Randomly divide the animals into experimental groups: a control group, an LPS-treated group, and one or more this compound-treated groups.

-

Administer this compound (e.g., 10-100 mg/kg body weight) or vehicle (e.g., 0.5% carboxymethylcellulose) orally or via intraperitoneal (i.p.) injection for a specified period before LPS challenge.

4.3.2. Induction of Inflammation and Sample Collection

-

Induce systemic inflammation by administering a single i.p. injection of LPS (e.g., 1-5 mg/kg body weight).

-

At a predetermined time point after LPS injection (e.g., 4, 6, or 24 hours), euthanize the animals and collect blood and relevant tissues (e.g., liver, lung, spleen).

4.3.3. Analysis of Inflammatory Markers

-

Serum Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.

-

Tissue Analysis: Homogenize the collected tissues to prepare protein lysates for Western blot analysis of inflammatory signaling proteins (NF-κB, MAPKs) or for histological examination to assess tissue damage and inflammatory cell infiltration.

Conclusion

This compound demonstrates significant anti-inflammatory properties through its multifaceted modulation of key signaling pathways, including the inhibition of NF-κB and MAPK pathways and the activation of SIRT1. The quantitative data from a wide range of studies consistently support its potential as a therapeutic agent for inflammatory diseases. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the mechanisms of action and therapeutic efficacy of this promising natural compound. As our understanding of the intricate inflammatory processes deepens, this compound continues to emerge as a compelling candidate for the development of novel anti-inflammatory drugs. Further well-designed clinical trials are warranted to fully elucidate its therapeutic potential in human inflammatory conditions.

References

- 1. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]

- 2. diagenode.com [diagenode.com]

- 3. Specific Conditions for this compound Neuroprotection against Ethanol-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]

Resveratrol as a Potential Chemopreventive Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrol (trans-3,5,4'-trihydroxystilbene), a naturally occurring polyphenolic compound found in grapes, berries, and peanuts, has garnered significant scientific interest for its potential as a cancer chemopreventive agent.[1][2][3] Extensive preclinical research, encompassing both in vitro and in vivo studies, has demonstrated its ability to interfere with all three stages of carcinogenesis: initiation, promotion, and progression.[2][3] this compound's multifaceted activity stems from its capacity to modulate numerous cellular signaling pathways that govern cell growth, apoptosis, inflammation, angiogenesis, and metastasis. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the critical signaling pathways involved. While preclinical data is promising, challenges related to bioavailability and inconsistent outcomes in some models highlight the need for further well-designed clinical trials to establish its utility as a human cancer preventive and therapeutic drug.

Mechanisms of Action

This compound exerts its chemopreventive effects through a variety of mechanisms, often acting on multiple targets simultaneously. These include antioxidant and anti-inflammatory activities, modulation of carcinogen-metabolizing enzymes, induction of apoptosis and cell cycle arrest, and inhibition of angiogenesis.

Modulation of Carcinogen Metabolism

This compound can suppress tumor initiation by modulating the activity of phase I and phase II metabolizing enzymes. It has been shown to inhibit phase I cytochrome P450 enzymes (CYPs), such as CYP1A1, which are responsible for activating procarcinogens into their ultimate carcinogenic forms. A clinical study involving healthy volunteers demonstrated that a daily 1 gm dose of this compound for four weeks could inhibit CYP3A4, 2D6, and 2C9 while inducing CYP1A2, showcasing its potential to modulate enzyme systems involved in carcinogen activation and detoxification.

Anti-inflammatory Effects

Chronic inflammation is a well-established driver of cancer development. This compound exhibits potent anti-inflammatory properties primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the phosphorylation and subsequent degradation of IκBα, this compound blocks the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.

Induction of Apoptosis (Programmed Cell Death)

This compound can selectively induce apoptosis in cancer cells while leaving normal cells unharmed. This is achieved through multiple pathways:

-

Intrinsic (Mitochondrial) Pathway: this compound can modulate the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspases (e.g., caspase-9 and caspase-3).

-

Extrinsic (Death Receptor) Pathway: It can upregulate the expression of Fas and Fas Ligand (FasL), initiating the death receptor pathway.

-

p53-Dependent Pathway: this compound can activate the tumor suppressor protein p53, which in turn transcriptionally activates pro-apoptotic genes like PUMA and Bax.

Cell Cycle Arrest

This compound can halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G1/S or G2/M phases. This is accomplished by modulating the levels and activity of key cell cycle regulatory proteins, including cyclins and cyclin-dependent kinases (CDKs). For instance, it can upregulate CDK inhibitors like p21/WAF1/CIP1 and p27/KIP1, which bind to and inhibit the function of cyclin-CDK complexes, thereby preventing progression through the cell cycle.

Anti-Angiogenesis

Tumor growth beyond a certain size is dependent on angiogenesis, the formation of new blood vessels. This compound has been shown to inhibit this process. It can down-regulate the expression of key pro-angiogenic factors, notably Vascular Endothelial Growth Factor (VEGF) and Hypoxia-Inducible Factor-1α (HIF-1α). Furthermore, this compound can upregulate the expression of angiogenesis inhibitors like thrombospondin-1 (TSP1). In vivo studies have confirmed that this compound can inhibit tumor-induced neovascularization in various animal models.

Quantitative Data Summary

The efficacy of this compound varies significantly depending on the cancer type, cell line, and experimental conditions. The following tables summarize key quantitative findings from preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC₅₀ Value | Reference |

| MCF-7 | Breast | MTT | 24 | 51.18 µM | |

| HepG2 | Liver | MTT | 24 | 57.4 µM | |

| SW480 | Colon | MTT | - | ~70-150 µM | |

| HCE7 | Esophageal | MTT | - | ~70-150 µM | |

| Seg-1 | Esophageal | MTT | - | ~70-150 µM | |

| HL60 | Leukemia | MTT | - | ~70-150 µM | |

| HCT-116 | Colon | - | - | 31 µM | |

| A549 | Lung | MTT | 48-72 | 40-60 µM | |

| Ramos | Burkitt's Lymphoma | MTT | 24 | ~100 µM | |

| PANC-1 | Pancreatic | Proliferation | - | ~100 µM | |

| AsPC-1 | Pancreatic | Proliferation | - | ~100 µM |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Cancer Type | This compound Dose | Duration | Key Outcomes | Reference |

| Nude Mice (MDA-MB-231 xenograft) | Breast | 25 mg/kg/day (i.p.) | - | Decreased tumor growth, reduced angiogenesis, increased apoptosis | |

| Wistar Rats (DMH-induced) | Colon | 8 mg/kg/day (oral) | 30 weeks | Markedly reduced tumor incidence and size | |

| Mice (Lewis Lung Carcinoma) | Lung | 2.5 and 10 mg/kg (i.p.) | - | 42% reduction in tumor volume, 56% reduction in metastasis | |

| Mice (Yoshida AH-130 hepatoma) | Liver | 10-15 mg/kg (i.p.) | 10 days | 25% decrease in tumor cell content, G2/M arrest | |

| Nude Mice (Pancreatic xenograft) | Pancreatic | 50 mg/kg/day | 6 weeks | Significant reduction in tumor growth |

Table 3: Human Clinical Trial Data

| Study Population | This compound Dose | Duration | Key Findings | Reference |

| Colorectal Cancer Patients | 0.5 or 1.0 g/day | 8 days | Well tolerated; reduced tumor cell proliferation by 5%; high concentrations of this compound and metabolites found in colorectal tissue. | |

| Healthy Volunteers | 0.5, 1.0, 2.5, or 5.0 g/day | 29 days | Safe up to 5 g/day ; mild/moderate GI symptoms at ≥2.5 g/day ; generated micromolar plasma concentrations. | |

| Patients with Hepatic Metastases | Micronized this compound (SRT501) | - | Increased cleaved caspase-3 (apoptosis marker) by 39% in malignant tissue. | |

| Healthy Volunteers | 1 g/day | 4 weeks | Modulated CYP enzymes (inhibited 3A4, 2D6, 2C9; induced 1A2). |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in this compound research.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Aspirate the medium and treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100 µM) dissolved in the appropriate cell culture medium. A vehicle control (e.g., 0.3% DMSO) should be included. Incubate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL stock in PBS) to each well. Incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.

-

Absorbance Reading: Shake the plate for 10 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting viability against this compound concentration.

Apoptosis Detection (Annexin V/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Culture cells (e.g., 1 x 10⁶ cells/mL) and treat with the desired concentration of this compound (e.g., 50 µM) and/or other agents for 24 hours.

-

Cell Harvesting: Detach cells using a gentle method like Trypsin-EDTA, then centrifuge at 200 x g for 10 minutes.

-

Staining: Resuspend the cell pellet in cold Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of Annexin V binding buffer and analyze the samples immediately using a flow cytometer. Acquire at least 10,000 events per sample.

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. After treatment (e.g., 48 hours), harvest the cells.

-

Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol for at least 30 minutes (or overnight at 4°C).

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet and incubate with RNase A (100 µg/mL) for 15-30 minutes at 37°C to degrade RNA.

-

PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression (e.g., NF-κB Pathway)

This technique is used to detect and quantify specific proteins in a sample.

Protocol:

-

Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For NF-κB analysis, cytoplasmic and nuclear protein extracts are often isolated separately.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p65, anti-IκBα, anti-phospho-IκBα) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH).

Synergistic Effects with Conventional Therapies

This compound has shown promise in enhancing the efficacy of conventional cancer treatments like chemotherapy and radiotherapy. It can sensitize cancer cells to chemotherapeutic agents, potentially overcoming drug resistance and allowing for lower, less toxic doses of cytotoxic drugs. For example, this compound has demonstrated synergistic effects with agents like 5-fluorouracil and doxorubicin in colorectal and oral cancer models. This chemosensitization is often achieved by modulating pathways that are also involved in chemoresistance, such as the NF-κB and PI3K/Akt pathways.

Challenges and Future Directions

Despite the wealth of promising preclinical data, the translation of this compound into a clinical chemopreventive agent faces significant hurdles. The primary challenge is its low bioavailability due to rapid metabolism (sulfation and glucuronidation) in the intestine and liver. This leads to low plasma concentrations of free this compound, though its metabolites may still possess biological activity.

Furthermore, results from in vivo studies have been inconsistent, with some studies showing no effect or even a potential for tumor stimulation at certain doses. The optimal dose, treatment duration, and target populations for this compound intervention are yet to be clearly defined.

Future research should focus on:

-

Developing novel formulations (e.g., nanoformulations) to improve this compound's bioavailability.

-

Conducting large-scale, well-designed, and placebo-controlled clinical trials with defined clinical endpoints and surrogate markers to definitively assess its efficacy in human cancer prevention.

-

Further elucidating the activity of this compound's metabolites.

-

Investigating synergistic combinations with other dietary agents or conventional drugs to enhance therapeutic outcomes.

References

The Antioxidant Effects of Resveratrol in Cellular Models: A Technical Guide

Abstract

Resveratrol (trans-3,5,4'-trihydroxystilbene), a naturally occurring polyphenol found in various plants, has garnered significant attention for its potent antioxidant properties.[1] In cellular models, this compound mitigates oxidative stress through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems. This technical guide provides an in-depth examination of these mechanisms, presenting quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the critical signaling pathways involved. The aim is to equip researchers with a comprehensive resource to facilitate further investigation into the therapeutic potential of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key contributor to cellular damage and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2] this compound has emerged as a promising therapeutic agent due to its capacity to counteract oxidative damage.[2][3] It is a powerful antioxidant that also exhibits anti-inflammatory, anti-aging, and neuroprotective properties.[1] This document details the molecular mechanisms underlying this compound's antioxidant effects in vitro, focusing on its interaction with key cellular signaling pathways and its direct radical-scavenging capabilities.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary strategies:

-

Direct ROS Scavenging: this compound can directly neutralize various ROS, including hydroxyl radicals and superoxide anions, thereby protecting cellular components like lipids and DNA from oxidative damage.

-

Upregulation of Endogenous Antioxidant Systems: this compound enhances the expression and activity of numerous antioxidant enzymes. This is primarily achieved through the modulation of key signaling pathways, most notably the Nrf2/ARE and SIRT1 pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

This compound treatment can disrupt the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of several protective enzymes, including:

-

Heme Oxygenase-1 (HO-1)

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1)

-

Superoxide Dismutase (SOD)

-

Catalase (CAT)

-

Glutathione Peroxidase (GPx)

Studies have shown that this compound treatment leads to the nuclear accumulation of Nrf2 and a dose-dependent increase in the expression of HO-1 and NQO1 in HK2 kidney cells. This activation of the Nrf2 pathway is a critical component of this compound's ability to protect cells from oxidative stress.

SIRT1 Activation

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a crucial role in cellular stress resistance, metabolism, and aging. This compound is a well-known activator of SIRT1. The activation of SIRT1 by this compound contributes to its antioxidant effects through several downstream mechanisms:

-

Deacetylation of Transcription Factors: SIRT1 can deacetylate and thereby activate transcription factors like Forkhead box O (FOXO) proteins. Activated FOXO proteins then promote the expression of antioxidant enzymes such as Mn-Superoxide Dismutase (MnSOD) and catalase.

-

PGC-1α Activation: SIRT1 deacetylates and activates the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). Activated PGC-1α can in turn promote the expression of Nrf2, further enhancing the antioxidant response.

-

NF-κB Inhibition: SIRT1 can deacetylate the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. This deacetylation inhibits NF-κB's transcriptional activity, reducing the expression of pro-inflammatory and pro-oxidant genes.

The antioxidant effects of this compound have been shown to be significantly reduced in the presence of SIRT1 inhibitors or in SIRT1 knock-out models, confirming the central role of this enzyme in mediating this compound's protective actions.

Quantitative Data on this compound's Antioxidant Effects

The following tables summarize quantitative data from various cellular model studies, illustrating the antioxidant efficacy of this compound.

Table 1: Effect of this compound on Intracellular ROS Levels

| Cell Line | Stressor | This compound Conc. | % Reduction in ROS | Reference |

| HUVECs | H2O2 (100 µM) | Not Specified | Significant Prevention | |

| THP-1 Monocytes | High Glucose (25 mM) | 3 and 6 µM | Significant Reduction | |

| A375SM Melanoma | Endogenous | Dose-dependent | Increased ROS* | |

| HaCaT Keratinocytes | tBHP (50 µM) | 2.5 - 50 µM | Significant Reduction | |

| EA.hy 926 | DMNQ | 100 µM | Complete Abolishment |

*Note: In some cancer cell lines, this compound can act as a pro-oxidant, inducing ROS generation to promote apoptosis. This highlights the context-dependent nature of its effects.

Table 2: Effect of this compound on Antioxidant Enzyme Activity and Expression

| Cell Line/Model | Enzyme | Effect | This compound Conc. | Reference |

| BV2 Microglia | Catalase (Cat) | Increased Gene Expression | Not Specified | |

| BV2 Microglia | SOD2 (MnSOD) | Increased Gene Expression | Not Specified | |

| Embryonic Neural Stem Cells | Catalase | Increased Activity | Not Specified | |

| Embryonic Neural Stem Cells | GPx | Increased Activity | Not Specified | |

| Embryonic Neural Stem Cells | SOD | Increased Activity | Not Specified | |

| EA.hy 926 Endothelial Cells | SOD1 | Increased Protein Levels | Concentration-dependent | |

| EA.hy 926 Endothelial Cells | GPx1 | Increased Protein Levels | Concentration-dependent | |

| Rat Ovary (in vivo) | Catalase (Cat) | Increased Gene Expression | 40 mg/kg | |

| Rat Ovary (in vivo) | GPx | Increased Gene Expression | 20 and 40 mg/kg | |

| Rat Ovary (in vivo) | SOD | Increased Gene Expression | 80 mg/kg | |

| HK2 Kidney Cells | HO-1 | Increased Protein Expression | Dose-dependent | |

| HK2 Kidney Cells | NQO1 | Increased Protein Expression | Dose-dependent |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant effects of this compound in cellular models.

Intracellular ROS Measurement (DCFH-DA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used to measure total intracellular ROS.

Principle: Cell-permeable DCFH-DA is taken up by cells and deacetylated by cellular esterases into non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS. Fluorescence is typically measured at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Protocol:

-

Cell Seeding: Seed adherent cells (e.g., 2 x 10^5 cells/well) in a 24-well or 96-well plate and culture overnight.

-

Treatment: Treat cells with this compound for the desired duration. Include appropriate controls (untreated, vehicle, positive control/stressor).

-

DCFH-DA Loading:

-

Prepare a DCFH-DA working solution (typically 10-25 µM) in pre-warmed serum-free medium or buffer (e.g., PBS, HBSS) immediately before use.

-

Remove the treatment medium, wash cells once with medium or buffer.

-

Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Wash: Remove the DCFH-DA solution and wash cells gently 2-3 times with buffer (e.g., PBS) to remove excess probe.

-

Measurement:

-

Add buffer or medium back to the wells.

-

Measure fluorescence immediately using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.

-

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, an enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

Principle: Many commercial kits utilize a system where superoxide anions are generated (e.g., by xanthine oxidase) which then reduce a chromogenic dye (like WST-1 or NBT), producing a colored product. SOD in the sample competes for the superoxide anions, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity in the sample.

Protocol (General, based on commercial kits):

-

Sample Preparation:

-

Harvest cells and wash with cold PBS.

-

Lyse cells in an appropriate ice-cold lysis buffer (e.g., 0.1 M Tris-HCl, pH 7.4, with 0.5% Triton X-100).

-

Centrifuge the lysate (e.g., 14,000 x g for 5 minutes at 4°C) to pellet debris.

-

Collect the supernatant, which contains the total SOD activity. Determine protein concentration.

-

-

Assay Reaction:

-

Prepare a standard curve using the provided SOD standard.

-

In a 96-well plate, add sample lysate, standards, and blanks to appropriate wells.

-

Add the reaction mixture containing the chromogenic dye.

-

Initiate the reaction by adding the superoxide-generating enzyme (e.g., Xanthine Oxidase).

-

-

Incubation & Measurement:

-

Incubate the plate at room temperature or 37°C for a specified time (e.g., 20-60 minutes).

-

Read the absorbance at the specified wavelength (e.g., 450 nm for WST-1) using a microplate reader.

-

-

Calculation: Calculate the percent inhibition for each sample and determine the SOD activity by comparing to the standard curve.

Catalase (CAT) Activity Assay

This assay measures the activity of catalase, which decomposes hydrogen peroxide (H₂O₂) into water and oxygen.

Principle: A common method relies on the peroxidatic function of catalase. In the presence of H₂O₂, catalase reacts with a substrate like methanol to produce formaldehyde. The formaldehyde is then measured spectrophotometrically with a chromogen (e.g., Purpald), which forms a colored compound upon reaction. The absorbance is proportional to the catalase activity.

Protocol (General, based on commercial kits):

-

Sample Preparation: Prepare cell lysates as described for the SOD assay.

-

Assay Reaction:

-

Prepare a standard curve using a formaldehyde or catalase standard.

-

In a 96-well plate, add assay buffer, methanol, and the sample/standard to each well.

-

Initiate the reaction by adding a specific concentration of H₂O₂.

-

-

Incubation & Termination:

-

Incubate at room temperature for a set time (e.g., 20 minutes).

-

Terminate the reaction by adding a stopping reagent (e.g., potassium hydroxide).

-

-

Color Development & Measurement:

-

Add the chromogen (e.g., Purpald) and incubate for color development (e.g., 10 minutes).

-

An oxidizing agent (e.g., potassium periodate) may be added to complete the color reaction.

-

Read the absorbance at the appropriate wavelength (~540-550 nm) with a microplate reader.

-

-

Calculation: Determine the catalase activity in the samples by comparing their absorbance to the standard curve.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify the expression levels of specific proteins, such as Nrf2, Keap1, HO-1, SIRT1, and loading controls (e.g., β-actin, GAPDH).

Protocol Outline:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose).

-

Blocking: Block non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2) overnight at 4°C.

-

Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control.

SIRT1 Activity Assay

This assay directly measures the deacetylase activity of SIRT1.

Principle: Fluorometric kits are commonly used. They employ a synthetic peptide substrate containing an acetylated lysine residue and a fluorescent reporter group. SIRT1 deacetylates the lysine, which allows a developing enzyme in the kit to cleave the peptide and release the fluorophore. The resulting fluorescence is directly proportional to SIRT1 activity.

Protocol (Based on commercial kits):

-

Sample Preparation: Prepare nuclear extracts or immunoprecipitated SIRT1 from cell lysates, as SIRT1 is primarily a nuclear protein.

-

Assay Reaction:

-

In a 96-well plate, add the sample, SIRT1 substrate, and NAD+ (a required cofactor for SIRT1).

-

Include controls: a blank (no enzyme), a positive control (recombinant SIRT1), and a negative control with a SIRT1 inhibitor (e.g., nicotinamide). This compound can be used as an activator control.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for the deacetylation reaction.

-

Development: Add the developing solution, which contains the enzyme that cleaves the deacetylated substrate to release the fluorophore. Incubate at 37°C for ~10 minutes.

-

Measurement: Read the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.

-

Calculation: Determine the net fluorescence for each sample by subtracting the blank value and calculate the SIRT1 activity.

Conclusion

This compound demonstrates robust antioxidant effects in a wide range of cellular models. Its ability to both directly scavenge harmful reactive oxygen species and, more significantly, to amplify the cell's own antioxidant defenses through the activation of the Nrf2 and SIRT1 signaling pathways, makes it a compelling compound for therapeutic development. The methodologies and data presented in this guide offer a framework for researchers to design and interpret experiments aimed at further elucidating the antioxidant mechanisms of this compound and evaluating its potential in preventing and treating diseases rooted in oxidative stress.

References

- 1. This compound Activates Antioxidant Protective Mechanisms in Cellular Models of Alzheimer’s Disease Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Nrf2 signaling pathway and oxidative stress by this compound for Parkinson's disease: an overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Neuroprotective Landscape of Resveratrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant attention for its potential therapeutic applications in a range of age-related diseases, including neurodegenerative disorders.[1][2] A growing body of preclinical evidence highlights its neuroprotective properties, demonstrating its ability to counteract neuronal damage in various models of neurological disease.[3][4] This in-depth technical guide synthesizes the current understanding of the neuroprotective effects of this compound, focusing on its core molecular mechanisms, experimental validation, and quantitative outcomes. The information presented herein is intended to provide a comprehensive resource for researchers, scientists, and professionals involved in the development of novel neuroprotective therapies.

Core Mechanisms of this compound-Mediated Neuroprotection

This compound's neuroprotective effects are multifaceted, stemming from its ability to modulate several key signaling pathways involved in cellular stress resistance, inflammation, and apoptosis.[5] The primary mechanisms converge on the activation of critical cellular defense systems.

Sirtuin 1 (SIRT1) Activation